1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene
Overview
Description
1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene typically involves halogenation and difluoromethylation reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and difluoromethyl ether as the source of the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products typically include various substituted aromatic compounds depending on the nucleophile used.
Oxidation and Reduction: Products can include alcohols, ketones, or other oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atoms and the difluoromethoxy group. This makes the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene: Similar structure but lacks the additional fluorine atoms at positions 2 and 6.
1-Bromo-2,6-difluorobenzene: Lacks the difluoromethoxy group.
2,3-Difluorobromobenzene: Different substitution pattern on the benzene ring.
Uniqueness
1-Bromo-2,6-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, along with a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-bromo-1-(difluoromethoxy)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3(9)1-2-4(6(5)10)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPCPYSYQCYSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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